MB-21 is synthesized in laboratory settings, typically for research purposes. It does not occur naturally but is derived from specific chemical precursors through controlled synthetic processes. In terms of classification, MB-21 can be categorized based on its structural characteristics and biological activities, which may include its potential as a toxicant or therapeutic agent.
The synthesis of MB-21 involves several steps that can vary depending on the desired purity and yield. Common methods include:
The technical details of the synthesis process may include:
The molecular structure of MB-21 can be described using standard chemical notation:
Key data points related to the molecular structure might include:
MB-21 can participate in various chemical reactions, which may include:
The technical details surrounding these reactions typically involve:
The mechanism of action for MB-21 involves its interaction with biological systems at the molecular level. This could include binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Research data may provide insights into:
MB-21 exhibits several physical properties that are critical for its characterization:
Chemical properties that define MB-21's behavior include:
MB-21 has potential applications across various scientific domains:
MB-21 (Methylene Blue) enhances mitochondrial function through its role as an alternative electron carrier in the respiratory chain. It bypasses complex I/III inhibition by accepting electrons from NADH and transferring them directly to cytochrome c, restoring ATP synthesis during metabolic stress [1] [5]. This electron shuttling reduces reactive oxygen species (ROS) generation while paradoxically inducing antioxidant pathways via Nrf2/ARE activation [1]. Preclinical studies demonstrate that MB-21:
Table 1: Neuroprotective Effects of MB-21 in Preclinical Models
Disease Model | Key Mechanism | Functional Outcome |
---|---|---|
Stroke (Rat) | Complex IV restoration (↑35%) | 40% smaller infarct size |
Alzheimer’s (5xFAD Mice) | Amyloid-β clearance (↑50%) | Improved maze performance (p<0.01) |
Traumatic Brain Injury | Oxidative stress reduction (MDA ↓60%) | Preserved motor function |
The compound’s ability to cross the blood-brain barrier (10-fold higher concentration vs. plasma) enables direct targeting of neuronal mitochondria [1]. Recent evidence suggests MB-21 modulates mitophagy by enhancing PINK1/Parkin pathways, clearing damaged mitochondria in Parkinson’s models [5].
Vasoplegic syndrome—characterized by profound hypotension, low systemic vascular resistance (SVR <800 dynes/s/cm), and vasopressor resistance—occurs in 3-44% of cardiopulmonary bypass (CPB) patients [2] [6]. MB-21 counters this through dual inhibition of nitric oxide (NO) signaling:
A retrospective analysis of 118 CPB patients receiving MB-21 revealed:
Table 2: Predictors of MB-21 Response in Vasoplegia
Risk Factor | Odds Ratio | Clinical Impact |
---|---|---|
Preoperative amiodarone | 6.95* | ↑ MB-21 requirement |
Renal failure | 1.47 | ↑ Vasoplegia incidence |
Combined procedures | 2.12 | ↑ Vasoplegia severity |
*p<0.0001 vs. controls [2] |
MB-21’s vasoconstrictive effects are particularly valuable in septic shock, where it normalizes MAP by reversing NO/cGMP-mediated vascular hyporeactivity [8].
MB-21’s fluorescence properties (excitation 665 nm, emission 686 nm) enable real-time intraoperative imaging. In oncologic surgery, it accumulates preferentially in malignant tissues due to enhanced permeability and retention (EPR) effects [7]. Key applications include:
Tumor margin identification:
Anastomotic leak detection:
Table 3: Surgical Applications of MB-21 Fluorescence Imaging
Application | Signal-to-Background Ratio | Clinical Utility |
---|---|---|
Breast cancer margins | 1.94 ± 0.71 | Reduced re-excision rates |
Parathyroid adenomas | >2.5 | 98% sensitivity in localization |
Pancreatic tumors | 1.8-2.2 | Distinguishes from benign tissue |
The compound’s rapid clearance (<6.6h half-life) minimizes interference with postoperative imaging [7].
Sepsis involves dysregulated host responses to infection, with mitochondrial dysfunction contributing to organ failure [8]. MB-21 targets multiple sepsis pathways:
Experimental data show MB-21:
Though clinical sepsis data are limited, MB-21’s synergy with hydrocortisone suggests potential for combination therapy targeting both inflammation and vascular tone.
Beyond acute neuroprotection, MB-21 modulates chronic neurodegeneration through:
Gut-brain axis regulation:
Protein aggregation control:
Recent focus includes:
Ongoing trials are exploring MB-21 in Huntington’s disease, where it restores mitochondrial motility in striatal neurons.
Table 4: MB-21 (Methylene Blue) Nomenclature
Designation | Identifier |
---|---|
IUPAC Name | [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride |
Chemical Aliases | Methylthioninium chloride |
Therapeutic Codename | MB-21 |
CAS Registry | 61-73-4 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3